![molecular formula C17H17FN4O3 B2459971 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one CAS No. 2309568-59-8](/img/structure/B2459971.png)
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The drug has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is complex and involves multiple targets. The drug has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for cognitive function. This compound also inhibits the activity of monoamine oxidase, an enzyme that breaks down dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation. In addition, this compound has been shown to modulate the activity of the NMDA receptor, a key receptor involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. The drug has been shown to reduce inflammation in the brain, which is thought to contribute to the development of neurological disorders. This compound also increases the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. In addition, this compound has been shown to increase cerebral blood flow, which may contribute to its beneficial effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects on neurological function. However, this also presents a limitation in terms of its delivery and dosing, as the drug must be administered either intravenously or intracerebroventricularly. In addition, the complex mechanism of action of this compound may make it challenging to determine the optimal dosing and administration schedule in clinical trials.
Orientations Futures
There are several potential future directions for the development of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. For example, this compound may be combined with drugs that target other neurotransmitter systems, such as the glutamate or GABA systems, to enhance its effects on cognitive function. Another potential future direction is the use of this compound in the treatment of other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis, which may benefit from its anti-inflammatory and neuroprotective effects. Finally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one involves a multi-step process that starts with the reaction of 5-fluorouracil with ethyl acetoacetate to form 5-fluoropyrimidin-2-yl-acetoacetate. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 5-fluoropyrimidin-2-yl-4-(3-methoxybenzoyl)-acetoacetate, which is subsequently converted to this compound by reaction with piperazine and sodium hydride.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been extensively studied in preclinical models of neurological disorders, and has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. The drug has been shown to modulate the activity of several key enzymes and receptors involved in these processes, including acetylcholinesterase, monoamine oxidase, and the NMDA receptor.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-25-14-4-2-3-12(7-14)8-15(23)21-5-6-22(16(24)11-21)17-19-9-13(18)10-20-17/h2-4,7,9-10H,5-6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDODROVOASABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.